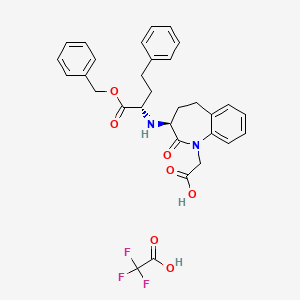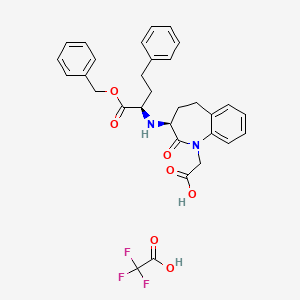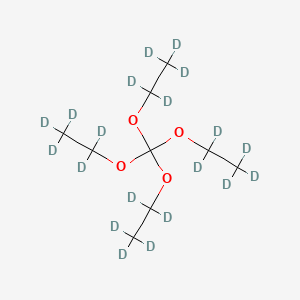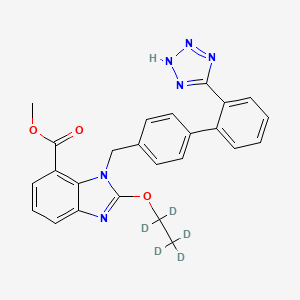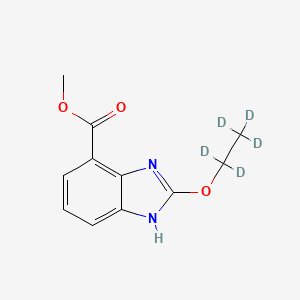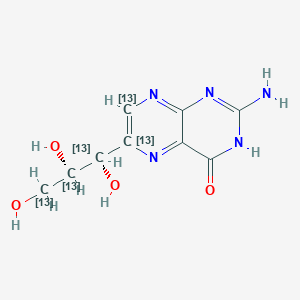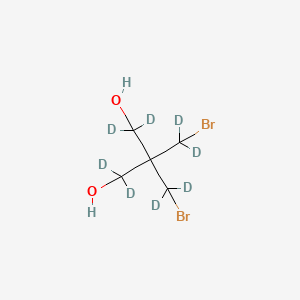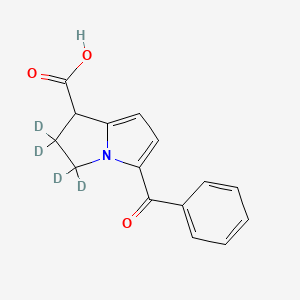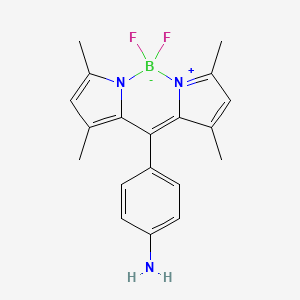
8-(4-Anilino) Bodipy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Anilino) Bodipy is a boron-dipyrromethene (BODIPY) derivative . It is used to synthesize fluorescent probes . The molecular formula of 8-(4-Anilino) Bodipy is C19H20BF2N3 .
Synthesis Analysis
The synthesis of 8-(4-Anilino) Bodipy involves nucleophilic substitution of 3,5-dichloro-8-(4-tolyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene . More details about the synthesis process can be found in the referenced articles .
Molecular Structure Analysis
The molecular weight of 8-(4-Anilino) Bodipy is 339.2 g/mol . The InChI and Canonical SMILES of the compound are also available . The BODIPY core is planar as shown by X-ray diffraction analysis .
Relevant Papers
Relevant papers on 8-(4-Anilino) Bodipy include studies on the synthesis, structural characterization, and spectroscopic properties of the compound . These papers provide valuable insights into the properties and applications of 8-(4-Anilino) Bodipy.
Aplicaciones Científicas De Investigación
Interaction with Cucurbit[7]uril
The interaction of 8-anilino-BODIPY (ABP) with cucurbit[7]uril (CB7) has been studied for its photophysical properties. The protonated form of ABP shows a significant fluorescence enhancement when interacting with CB7, which could be useful in stimuli-responsive sensor applications. The study involves various techniques like fluorescence, proton NMR, and quantum chemical studies to understand this interaction and its potential applications in sensing technologies (Chakraborty et al., 2021).
Enhanced Hypsochromic Shifts and Quantum Yield
Research on an unprecedented 8-heteroaryl-fused BODIPY compound revealed enhanced π-π stacking, unusually large blue-shifts in absorbance and emission spectra, and a higher fluorescence quantum yield than its unfused precursor. Such characteristics are crucial for applications in photonic and electronic devices (Zhao et al., 2017).
Solvent-Dependent Spectroscopy and Photophysical Properties
The solvent-dependent spectroscopic and photophysical properties of a BODIPY dye with a phenylamino group at the 3-position were examined. This study is significant for understanding the fluorescence characteristics of BODIPY dyes in various solvents, which is essential for applications in dye-sensitized solar cells and fluorescence microscopy (Qin et al., 2009).
Fluorescent Indicators Based on BODIPY
BODIPY-based fluorescent indicators have been developed for various applications like sensing pH, metal ions, biomolecules, and reactive species. These indicators are crucial for biological and chemical sensing applications due to their high brightness and stability (Boens et al., 2012).
Effect of Methyl Substituents on Electronic Transitions
A study on the electronic transitions of 8-(4-aniline)-BODIPY dyes with different methyl substituents revealed insights into their energy levels and absorption bands. This research is key for designing BODIPY-based dyes for optoelectronic applications (Petrushenko & Petrushenko, 2018).
Highly Sensitive Fluorescence Probes for Nitric Oxide
BODIPY dyes have been developed as highly sensitive fluorescence probes for nitric oxide, demonstrating a significant change in fluorescence intensity. These probes are valuable for bioimaging and diagnostic applications (Gabe et al., 2004).
Solvent-Dependent Emission and VT NMR Spectroscopic Properties
Research on new 8-NR2-BODIPYs showed that the efficiency of emission is closely related to solvent polarity. This finding is vital for developing BODIPY-based materials for fluorescent labeling and sensing in different environments (Roacho et al., 2013).
Fluorescent Chemosensor for pH and CO2 Gas
A 4-aniline BODIPY dye was developed as a fluorescent chemosensor for detecting pH changes and CO2 gas. This application is particularly relevant for environmental monitoring and industrial applications (Pan et al., 2014).
Propiedades
IUPAC Name |
4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF2N3/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,23H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJKXDGIHNXYKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N)C)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675620 |
Source


|
| Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Anilino) Bodipy | |
CAS RN |
321895-93-6 |
Source


|
| Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)
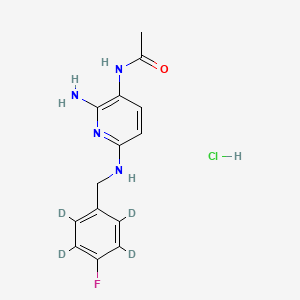
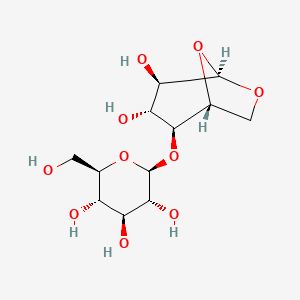
![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)
